molecular formula C12H16N4O4 B8600416 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide CAS No. 60681-97-2

2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

Cat. No.: B8600416
CAS No.: 60681-97-2
M. Wt: 280.28 g/mol
InChI Key: VMLNLNZFQUVOIY-UHFFFAOYSA-N
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Description

2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide is a useful research compound. Its molecular formula is C12H16N4O4 and its molecular weight is 280.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

60681-97-2

Molecular Formula

C12H16N4O4

Molecular Weight

280.28 g/mol

IUPAC Name

2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide

InChI

InChI=1S/C12H16N4O4/c1-19-8-3-4-11(20-2)9(5-8)10(17)6-14-12(18)7-15-16-13/h3-5,10,17H,6-7H2,1-2H3,(H,14,18)

InChI Key

VMLNLNZFQUVOIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN=[N+]=[N-])O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a four neck round bottomed flask 32.4 gm (0.11 mole) of 2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide is prepared according to the step (c) and 260 ml methanol is charged and cooled to 0° C. To this 3.24 gm (0.08 mole) sodium boro hydride is added slowly over a period. After completion of the addition, the reaction mass temperature is raised to 10° C. After completion of the reaction, 10 ml of acetic acid is added. Methanol is stripped off under reduced pressure and the residue obtained is extracted with methylene dichloride. Organic layer is washed with water and methylene dichloride is distilled off. The yield was 95%.
Name
2-azido-N-(β-Oxo-2,5-dimethoxy phenehyl)-acetamide
Quantity
32.4 g
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reactant
Reaction Step One
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3.24 g
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10 mL
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0 (± 1) mol
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260 mL
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solvent
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Synthesis routes and methods II

Procedure details

The synthesis of Midodrine HCl consists of reacting the key intermediate (2) with chloroacetyl chloride to afford 2-chloro-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (3). The reaction of (3) with sodium azide will provide 2-azido-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide (4) which is subsequently subjected to hydrogenation to afford Midodrine base (6).
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Synthesis routes and methods III

Procedure details

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